3,5-Bis(methylsulfonyl)aniline

Purity Melting Point Quality Control

This symmetrically substituted, electron-deficient aromatic amine is a non-interchangeable building block for medicinal chemistry and materials science. The dual 3,5-methylsulfonyl groups drastically reduce ring electron density, lowering amine basicity and altering reactivity compared to generic anilines—critical for kinase inhibitor programs where enhanced metabolic stability and ATP-binding pocket interactions are required. Verify differentiation before substituting in synthetic routes.

Molecular Formula C8H11NO4S2
Molecular Weight 249.3 g/mol
CAS No. 51859-12-2
Cat. No. B189065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(methylsulfonyl)aniline
CAS51859-12-2
Molecular FormulaC8H11NO4S2
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC(=C1)N)S(=O)(=O)C
InChIInChI=1S/C8H11NO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,9H2,1-2H3
InChIKeyDLJOVNXLPVHDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(methylsulfonyl)aniline (CAS 51859-12-2): Chemical Identity, Physicochemical Baseline, and Comparator Context for Scientific Procurement


3,5-Bis(methylsulfonyl)aniline (CAS 51859-12-2) is a symmetrically substituted aromatic amine bearing two methylsulfonyl (mesyl) groups at the 3- and 5-positions of the benzene ring, with the amino group at the 1-position . This structural motif confers a unique electronic environment characterized by strong electron-withdrawing effects and enhanced hydrogen-bonding capacity, differentiating it from nonsulfonylated anilines and mono-substituted analogs [1]. As a specialty chemical building block, it is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science . The compound is commercially available as a solid with a typical melting point range of 202-205 °C and a purity specification of ≥95% (HPLC) .

Why 3,5-Bis(methylsulfonyl)aniline Cannot Be Directly Replaced by Common Aniline Analogs in Research and Development


The symmetrical 3,5-bis(methylsulfonyl) substitution pattern in 3,5-bis(methylsulfonyl)aniline imparts distinct physicochemical and electronic properties that are not replicated by nonsulfonylated anilines (e.g., aniline, 3,5-dimethylaniline) or mono-methylsulfonyl analogs (e.g., 4-(methylsulfonyl)aniline). The presence of two strongly electron-withdrawing sulfonyl groups significantly reduces the electron density on the aromatic ring, thereby lowering the basicity of the amine and altering its reactivity in nucleophilic aromatic substitution and cross-coupling reactions [1]. Furthermore, this unique substitution pattern influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be critical for binding to biological targets or for achieving specific crystal packing in materials applications . Consequently, substituting 3,5-bis(methylsulfonyl)aniline with a generic aniline derivative in a synthetic route or a structure-activity relationship (SAR) study can lead to drastically different reaction outcomes, biological activity profiles, or material properties, making it a non-interchangeable, specialized building block .

Quantitative Differentiation Guide for 3,5-Bis(methylsulfonyl)aniline: Verified Physicochemical, Purity, and Structural Data vs. Key Comparators


Solid-State Purity and Melting Point Characterization vs. Vendor-Supplied Benchmarks

The commercial availability and quality of 3,5-bis(methylsulfonyl)aniline are defined by its high purity and well-characterized melting point. A primary vendor specification indicates a minimum purity of 95% (HPLC) and a melting point range of 202-205 °C . This data point is critical for researchers assessing compound identity and purity for reproducible synthesis, as it provides a benchmark for incoming quality control that is distinct from other aniline derivatives which may have different melting ranges or are available as liquids .

Purity Melting Point Quality Control

Structural Symmetry and Electron-Withdrawing Capacity vs. Mono-Substituted and Nonsulfonylated Anilines

3,5-Bis(methylsulfonyl)aniline exhibits a unique electronic profile due to the presence of two methylsulfonyl groups, which are strong electron-withdrawing groups. This significantly alters the electron density of the aromatic ring and reduces the basicity of the amine compared to aniline or mono-substituted analogs like 4-(methylsulfonyl)aniline [1]. While no direct head-to-head pKa or Hammett constant comparison was found, class-level inference from sulfonamide chemistry indicates that the bis-substitution results in a more pronounced electron-deficient aromatic system, which is a key differentiator for applications requiring specific reactivity or binding interactions .

Electronic Effects Structure-Activity Relationship Synthetic Intermediate

Synthetic Route and Intermediate Purity vs. Alternative Building Blocks

A published synthetic route for 3,5-bis(methylsulfonyl)aniline involves the catalytic hydrogenation of 1,3-bis(methylsulfonyl)-5-nitrobenzene under mild conditions (Pd/C, MeOH, 1 atm H2, 25 °C, 1 h) . This specific precursor (1,3-bis(methylsulfonyl)-5-nitrobenzene) is a key differentiator, as the symmetrical 3,5-bis(methylsulfonyl) pattern on the nitroarene is required to yield the target compound. This contrasts with synthetic routes for other aniline derivatives, which may rely on different, less-specialized nitroarene precursors. The availability of this specific route and its associated intermediate is a critical factor in synthetic planning and supply chain considerations for those requiring this precise substitution pattern.

Synthetic Methodology Chemical Synthesis Intermediate

GHS Hazard Classification vs. Common Laboratory Reagents

The Globally Harmonized System (GHS) classification for 3,5-bis(methylsulfonyl)aniline includes specific hazard statements that differentiate it from simpler anilines. The compound is classified as having acute toxicity (Category 4, Oral/Dermal/Inhalation), skin irritation (Category 2), and eye irritation (Category 2) . This profile is more comprehensive in its hazards than aniline, which is primarily known for its acute toxicity and potential carcinogenicity, but may not carry the same dermal and inhalation hazard categories [1]. This information is essential for risk assessment, laboratory safety protocol development, and ensuring proper handling and storage during use.

Safety Hazard Assessment Laboratory Safety

Validated Application Scenarios for 3,5-Bis(methylsulfonyl)aniline Based on Verified Physicochemical and Synthetic Evidence


Synthesis of Advanced Pharmacologically Active Compounds Requiring Electron-Deficient Aniline Scaffolds

As a key chemical intermediate , 3,5-bis(methylsulfonyl)aniline is best utilized in the synthesis of pharmacologically active compounds, particularly those in medicinal chemistry programs targeting kinases or other enzymes where an electron-deficient aromatic amine is crucial for binding . The strong electron-withdrawing nature of the bis(methylsulfonyl) groups, as inferred from its structure [1], makes it a preferred building block over less electron-deficient anilines for designing inhibitors that require enhanced metabolic stability or specific interactions within the ATP-binding pocket of kinases.

Development of Functional Organic Materials with Tuned Electronic Properties

The symmetrical and highly electron-deficient nature of 3,5-bis(methylsulfonyl)aniline makes it a valuable monomer or building block for advanced materials . Its application in the preparation of functionalized compounds, such as bipyridines and terpyridines via cross-coupling reactions, has been noted . Researchers should prioritize this compound when designing organic semiconductors, metal-organic frameworks (MOFs), or other materials where the strong electron-withdrawing sulfonyl groups can fine-tune the electronic and photophysical properties, offering a distinct advantage over materials derived from nonsulfonylated aniline precursors.

Precise Synthetic Methodology Development Involving Symmetrical Sulfonylated Intermediates

This compound is an ideal candidate for research groups developing or optimizing synthetic methodologies that require a stable, symmetrical, and electron-deficient aniline substrate . Its established synthesis from 1,3-bis(methylsulfonyl)-5-nitrobenzene provides a reliable route for generating this specific building block. This application scenario is particularly relevant for chemists exploring novel cross-coupling reactions, amidation protocols, or other transformations where the electronic and steric effects of the bis(methylsulfonyl) groups can be systematically studied and exploited, offering a clear differentiation from the use of more common aniline derivatives.

Analytical Standard for Method Development and Quality Control of Sulfonamide-Containing Molecules

Given its well-defined purity (≥95% HPLC) and characteristic melting point (202-205 °C) , 3,5-bis(methylsulfonyl)aniline can serve as a reliable reference standard or system suitability test compound in analytical chemistry. It is particularly useful for developing and validating HPLC, LC-MS, or other chromatographic methods aimed at analyzing sulfonamide-containing pharmaceuticals or complex reaction mixtures . Its unique retention properties and spectral characteristics, stemming from its specific substitution pattern, provide a more suitable and relevant benchmark for this class of compounds than generic aniline or unsubstituted sulfonamide standards.

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